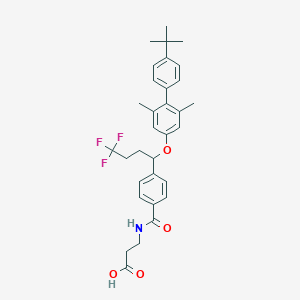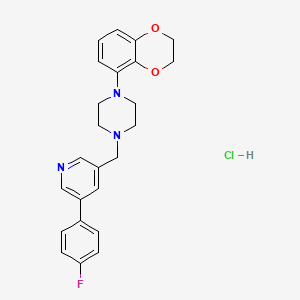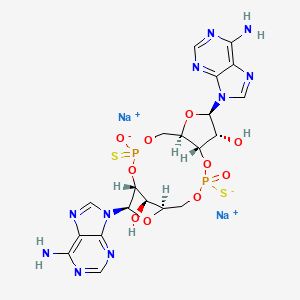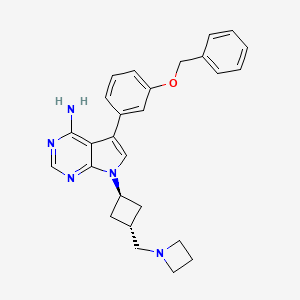
AKB-6899
概要
説明
AKB-6899は、プロリルヒドロキシラーゼドメイン3(PHD3)の阻害剤として知られる化合物です。特に、顆粒球マクロファージコロニー刺激因子(GM-CSF)処理マクロファージからの可溶性血管内皮成長因子受容体(sVEGFR-1)の産生を増加させる能力で注目されています。この化合物は、腫瘍関連マクロファージからのsVEGFR-1産生を誘導し、腫瘍の増殖を抑制する低酸素誘導因子2アルファ(HIF-2α)の安定化につながります .
科学的研究の応用
AKB-6899 has a wide range of scientific research applications:
Chemistry: It is used as a research tool to study the inhibition of prolyl hydroxylase domain 3 (PHD3) and the stabilization of HIF-2α
Biology: The compound is utilized to investigate the role of HIF-2α in various biological processes, including its effects on macrophages and tumor growth
Medicine: This compound has potential therapeutic applications in cancer treatment due to its ability to decrease tumor growth by inducing sVEGFR-1 production from tumor-associated macrophages
Industry: While primarily used in research, the compound’s role in stabilizing HIF-2α and its effects on VEGF receptors may have implications for the development of new therapeutic agents
化学反応の分析
AKB-6899は、主にPHD3阻害剤としての役割に焦点を当てた、いくつかのタイプの化学反応を起こします。この化合物は、HIF-2αの安定化に関与していますが、それに対応してHIF-1αレベルは上昇しません . これらの反応で使用される一般的な試薬および条件には、GM-CSF処理マクロファージが含まれ、this compoundはHIF-2αタンパク質のレベルを上昇させます . これらの反応から生成される主な生成物には、VEGF受容体の可溶性形態(sVEGFR-1)が含まれます .
科学研究における用途
This compoundは、幅広い科学研究用途があります。
化学: プロリルヒドロキシラーゼドメイン3(PHD3)の阻害とHIF-2αの安定化を研究するための研究ツールとして使用されます
生物学: この化合物は、マクロファージや腫瘍の増殖に対する影響など、さまざまな生物学的プロセスにおけるHIF-2αの役割を調査するために使用されます
医学: This compoundは、腫瘍関連マクロファージからのsVEGFR-1産生を誘導することにより腫瘍の増殖を抑制する能力により、がん治療における潜在的な治療用途があります
産業: 主に研究で使用されていますが、HIF-2αを安定化させる役割とVEGF受容体への影響は、新しい治療薬の開発に影響を与える可能性があります
作用機序
AKB-6899は、プロリルヒドロキシラーゼドメイン3(PHD3)を阻害することにより効果を発揮し、低酸素誘導因子2アルファ(HIF-2α)の安定化につながります。この安定化は、GM-CSF処理マクロファージからの可溶性血管内皮成長因子受容体(sVEGFR-1)の産生を誘導します . 関与する分子標的はPHD3とHIF-2αであり、低酸素症および血管新生に関連する経路が著しく影響を受けます .
類似化合物との比較
AKB-6899は、それに対応してHIF-1αレベルが上昇することなく、HIF-2αを選択的に安定化させるという点でユニークです . 類似の化合物には次のようなものがあります。
バダダスタット: HIF-2αを安定化させる別のPHD阻害剤ですが、HIF-1αにもより大きく影響を与えます.
FG-4592: HIF-1αとHIF-2αの両方を安定化させる化合物で、貧血の治療に使用されます.
モテサニブ: VEGFRを含む複数の受容体型チロシンキナーゼの阻害剤ですが、this compoundよりも広範囲の標的を持ちます.
This compoundのHIF-2αに対する特異性と腫瘍関連マクロファージからのsVEGFR-1産生を誘導する役割は、標的化された治療薬としての可能性を強調しています .
準備方法
AKB-6899の具体的な合成経路および反応条件は、一般には公開されていません。. 工業生産方法も詳細には明らかにされていませんが、通常、標準的な有機合成技術と精製プロセスが用いられ、高純度と活性を確保しています。
特性
IUPAC Name |
2-[[5-(3-fluorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c15-10-3-1-2-8(4-10)9-5-11(18)13(16-6-9)14(21)17-7-12(19)20/h1-6,18H,7H2,(H,17,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWOWORYDKAEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007377-55-0 | |
| Record name | AKB-6899 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1007377550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AKB-6899 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA31378BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



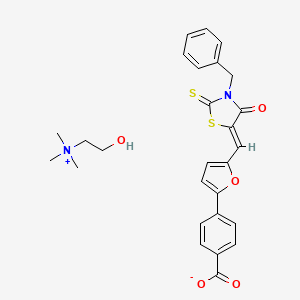
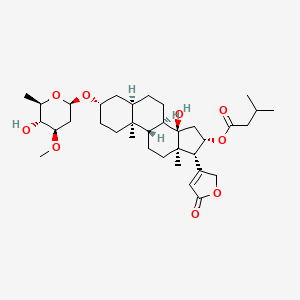
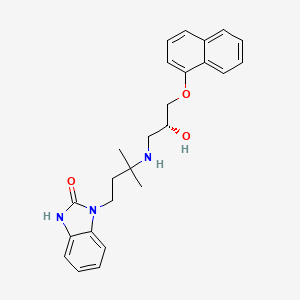
![N,N-diethyl-3-hydroxy-4-spiro[chromene-2,4'-piperidine]-4-ylbenzamide;hydrochloride](/img/structure/B605187.png)
![N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide;hydrochloride](/img/structure/B605188.png)
